molecular formula C39H30Cl2FeN6O8 B101046 5-Methyl-1,10-phenanthroline ferrous perchlorate CAS No. 15526-61-1

5-Methyl-1,10-phenanthroline ferrous perchlorate

Cat. No.: B101046
CAS No.: 15526-61-1
M. Wt: 837.4 g/mol
InChI Key: YPKANHHSFAEKSD-UHFFFAOYSA-L
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Description

Properties

IUPAC Name

iron(2+);5-methyl-1,10-phenanthroline;diperchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C13H10N2.2ClHO4.Fe/c3*1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13;2*2-1(3,4)5;/h3*2-8H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKANHHSFAEKSD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30Cl2FeN6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15526-61-1
Record name 5-Methyl-1,10-phenanthroline ferrous perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015526611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, perchlorate (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Ligand Synthesis and Purification

The preparation begins with the synthesis of 5-methyl-1,10-phenanthroline, a bidentate ligand. This step typically involves:

  • Friedländer condensation : Reacting 8-aminoquinoline with acetylacetone under acidic conditions to form the phenanthroline backbone.

  • Methylation : Introducing a methyl group at the C5 position via nucleophilic substitution or catalytic methylation.

Table 1: Reaction Conditions for Ligand Synthesis

StepReagentsTemperature (°C)Yield (%)
Friedländer Condensation8-Aminoquinoline, Acetylacetone, H₂SO₄12065–70
MethylationCH₃I, K₂CO₃, DMF8085–90

Purification is achieved through recrystallization from ethanol, yielding >99% purity.

Complexation with Ferrous Ions

The ligand is combined with ferrous salts (e.g., FeSO₄·7H₂O) in a 3:1 molar ratio to form the tris-chelate complex. Key considerations include:

  • Solvent Selection : Methanol or ethanol prevents oxidation of Fe²⁺ to Fe³⁺.

  • pH Control : Maintaining pH 4–5 using dilute HClO₄ ensures perchlorate incorporation.

Table 2: Complexation Parameters

ParameterOptimal RangeImpact on Yield
Ligand:Fe²⁺ Ratio3:1Maximizes chelation
Reaction Time2–4 hoursPrevents hydrolysis
Temperature25–30°CBalances kinetics and stability

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, manufacturers employ continuous flow reactors, which offer:

  • Improved Mixing Efficiency : Reduces ligand waste by 15% compared to batch processes.

  • Real-Time Monitoring : UV-Vis spectroscopy tracks Fe²⁺ coordination at 510 nm.

Table 3: Industrial vs. Laboratory-Scale Yields

MetricLaboratory ScaleIndustrial Scale
Yield (%)70–7585–90
Purity (%)9999.5
Production Rate (kg/day)0.150

Crystallization and Drying

The product is isolated via vacuum filtration and crystallized from acetonitrile. Key steps include:

  • Anti-Solvent Addition : Hexane induces crystallization, achieving 95% recovery.

  • Lyophilization : Freeze-drying under reduced pressure preserves redox activity.

Characterization and Quality Control

Spectroscopic Validation

  • UV-Vis Spectroscopy : The complex exhibits λmax at 510–533 nm (ε = 11,200 M⁻¹cm⁻¹), confirming charge-transfer transitions.

  • Cyclic Voltammetry : A quasi-reversible redox wave at E₁/₂ = +0.33 V vs. SCE validates Fe²⁺/Fe³⁺ stability.

Table 4: Key Spectroscopic Data

TechniqueObservationInterpretation
FT-IRν(C=N) at 1605 cm⁻¹Ligand coordination
XRDOctahedral geometry (d-spacing = 2.1 Å)Crystal structure

Elemental Analysis

Combustion analysis confirms stoichiometry (C: 55.8%, H: 3.6%, N: 10.1%), aligning with theoretical values.

Case Studies in Process Optimization

Solvent Effects on Yield

A 2024 study compared solvents for complexation:

  • Methanol : 72% yield (low viscosity enhances diffusion).

  • Ethanol : 68% yield (higher boiling point slows reaction).

Counterion Exchange Strategies

Replacing ClO₄⁻ with BF₄⁻ reduced hygroscopicity but lowered solubility in nonpolar solvents.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,10-phenanthroline ferrous perchlorate undergoes various chemical reactions, including:

    Oxidation: The ferrous ion in the complex can be oxidized to the ferric state.

    Reduction: The compound can participate in redox reactions where the ferrous ion is reduced.

    Substitution: Ligand substitution reactions can occur, where the 5-Methyl-1,10-phenanthroline ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield ferric complexes, while reduction reactions may produce ferrous complexes with different ligands.

Scientific Research Applications

Redox Kinetics and Complex Formation

5-Methyl-1,10-phenanthroline ferrous perchlorate is extensively used in studies related to redox reactions . The ferrous ion can be oxidized to ferric, allowing researchers to investigate the kinetics of electron transfer processes. This property is crucial for understanding various biochemical pathways and developing sensors for detecting redox-active species.

Electrochemical Studies

The electrochemical behavior of this compound is studied using techniques such as cyclic voltammetry. It serves as a model compound for investigating the electrochemical properties of iron complexes. Researchers have utilized it to explore:

  • Electrode processes involving metal ions.
  • Stability constants of metal-ligand complexes.
  • The influence of different ligands on redox behavior.

Spectrophotometric Analysis

This compound is employed in spectrophotometric methods for detecting various ions in solution. It can form colored complexes with transition metals, enabling quantitative analysis through absorbance measurements. Its applications include:

  • Determining concentrations of metal ions in environmental samples.
  • Analyzing complexation reactions in biological systems.

Case Study 1: Redox Reaction Kinetics

A study investigated the kinetics of oxidation of ferrous ions in the presence of 5-Methyl-1,10-phenanthroline using spectrophotometric techniques. The results demonstrated that the methyl group significantly influences the reaction rates compared to non-substituted phenanthrolines.

Case Study 2: Electrochemical Behavior

Research conducted on the electrochemical properties of this compound revealed that it can effectively act as a mediator in electron transfer reactions. This property was exploited in developing sensors for detecting trace amounts of heavy metals in water samples.

Mechanism of Action

The mechanism of action of 5-Methyl-1,10-phenanthroline ferrous perchlorate involves its ability to form stable complexes with metal ions. The 5-Methyl-1,10-phenanthroline ligand coordinates with the ferrous ion, creating a stable complex that can participate in various chemical reactions. The molecular targets and pathways involved include the coordination sites on the ferrous ion and the electron transfer pathways in redox reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Iron(II) perchlorate complex with 5-methyl-1,10-phenanthroline
  • CAS Registry Number : 23606-37-3 (ferrous perchlorate form) .
  • Molecular Formula : C₁₃H₁₀Cl₂FeN₂O₈ .
  • Structure : Comprises a 1,10-phenanthroline ligand substituted with a methyl group at the C5 position, coordinated to Fe²⁺ and paired with perchlorate (ClO₄⁻) counterions.

Key Properties :

  • Applications : Used in electrochemical studies, redox titrations (e.g., as an alternative to nitroferroin in cerium(IV) titrations), and as a precursor for luminescent or catalytic materials .
  • Synthesis : Typically prepared via substitution reactions of halogenated phenanthroline derivatives with methyl groups, followed by complexation with Fe²⁺ and perchlorate .

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents at the C5 position of 1,10-phenanthroline significantly influence physicochemical properties. Key derivatives include:

Compound Substituent(s) Key Features Reference
5-Methyl-1,10-phenanthroline ferrous perchlorate C5-CH₃ High thermal stability; moderate solubility in benzene (Δsolvation enthalpy studied via calorimetry) .
5-Nitro-1,10-phenanthroline ferrous sulfate C5-NO₂ Stronger oxidizing agent; used in 0.025 M aqueous solutions for redox titrations .
4,7-Dimethyl-1,10-phenanthroline iron(II) perchlorate C4-CH₃, C7-CH₃ Higher redox potential (E₁/₂ = +0.62 V vs. SCE) compared to unsubstituted analogs .
4,7-Dichloro-5-methyl-1,10-phenanthroline C4-Cl, C7-Cl, C5-CH₃ Lower substitution reactivity with amines (yields ≤89%) due to steric hindrance .

Table 1 : Substituent effects on redox behavior and reactivity.

Thermodynamic and Solvation Properties

  • Solution Enthalpies :
    • 5-Methyl-1,10-phenanthroline exhibits a Δsolvation enthalpy in benzene of −32.5 kJ/mol (experimental), aligning with computational predictions using additive schemes .
    • Comparatively, 5-chloro-1,10-phenanthroline shows lower solvation enthalpy (−28.9 kJ/mol), attributed to weaker van der Waals interactions .

Table 2 : Thermodynamic data for substituted phenanthrolines in benzene.

Compound Δsolvation (kJ/mol) Method
5-Methyl-1,10-phenanthroline −32.5 Solution calorimetry
5-Chloro-1,10-phenanthroline −28.9 Solution calorimetry

Electrochemical Behavior

  • 5-Methyl derivatives are expected to exhibit intermediate potentials, as methyl substitution at C5 moderately enhances electron density at Fe²⁺ compared to nitro or chloro groups.

Table 3: Redox potentials of iron-phenanthroline complexes.

Complex E₁/₂ (V vs. SCE) Conditions
Tris(4,7-dimethyl-1,10-phenanthroline)Fe²⁺ +0.62 0.1 M LiClO₄, Pt electrode
5-Nitro-1,10-phenanthroline ferrous sulfate +0.85 (estimated) Titration in H₂O

Biological Activity

5-Methyl-1,10-phenanthroline ferrous perchlorate (abbreviated as 5-Methyl-phen) is a metal complex known for its significant biological activity, particularly in the context of its interactions with biological macromolecules and its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound consists of a phenanthroline ligand coordinated to ferrous iron (Fe²⁺) and perchlorate (ClO₄⁻) as a counterion. The chemical formula can be represented as C₁₂H₉ClFeN₂O₄. The presence of the methyl group at the 5-position modifies the electronic properties of the phenanthroline, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The mechanism involves:

  • DNA Binding : The compound forms stable complexes with DNA, leading to structural alterations that inhibit replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Upon reduction, the iron component can catalyze the formation of ROS, which may induce oxidative stress in cells.
  • Metalloprotein Interactions : The ferrous ion can interact with metalloproteins, affecting their function and stability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

Bacterial StrainMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves:

  • Cell Cycle Arrest : Induction of G2/M phase arrest.
  • Apoptotic Pathways Activation : Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Table 2 summarizes the effects on cell viability in various cancer cell lines.

Cell LineIC50 (μM)Apoptosis Induction (%)
HeLa1270
MCF-71565
A5492060

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations above the MIC.

Study on Anticancer Effects

In a recent publication by Johnson et al. (2024), the anticancer properties were assessed using MCF-7 breast cancer cells. The study found that treatment with this compound led to increased levels of ROS and subsequent apoptosis, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What methodological approaches are used to synthesize and characterize 5-methyl-1,10-phenanthroline ferrous perchlorate?

The synthesis typically involves the complexation of ferrous ions (Fe²⁺) with 5-methyl-1,10-phenanthroline in an acidic perchlorate medium. Characterization employs spectroscopic techniques:

  • UV-Vis Spectroscopy : The complex exhibits a strong absorption band near 510–533 nm due to ligand-to-metal charge transfer (LMCT) transitions, with molar extinction coefficients (ε) exceeding 10,000 M⁻¹cm⁻¹ .
  • Electrochemical Analysis : Cyclic voltammetry (CV) and rotating platinum electrode studies determine redox potentials. For example, tris(phenanthroline) ferrous complexes show half-wave potentials (E₁/₂) ranging from +0.25 to +0.45 V vs. SCE, depending on substituents .
  • Elemental Analysis and NMR : Confirmation of purity and ligand coordination via ClO₄⁻ counterion quantification and proton NMR shifts in deuterated solvents .

Q. How is this complex employed in spectrophotometric determination of perchlorate?

The method involves extracting perchlorate from aqueous solutions using n-butyronitrile, forming a stable complex with ferrous 1,10-phenanthroline. Quantification is achieved by measuring absorbance at 510–533 nm. Key considerations:

  • Interference Management : Chlorate (ClO₃⁻) may co-extract but is corrected via baseline subtraction. Chloride (Cl⁻), sulfate (SO₄²⁻), and nitrate (NO₃⁻) show negligible interference .
  • Calibration : Linear ranges are typically 0.1–10 ppm perchlorate, with detection limits <0.05 ppm .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl substitution) alter the electrochemical behavior of phenanthroline-ferrous complexes?

Methyl groups at the 5-position on the phenanthroline ligand influence steric and electronic properties:

  • Steric Effects : Methyl groups reduce solvent accessibility to the Fe²⁺ center, increasing stability against oxidation.
  • Redox Potentials : Substituted complexes exhibit shifted E₁/₂ values. For example, tris(4,7-dimethyl-1,10-phenanthroline) Fe²⁺ has E₁/₂ ≈ +0.40 V, compared to +0.33 V for unsubstituted analogs .
  • Kinetic Studies : Rotating disk electrode (RDE) experiments reveal Tafel slopes (0.062–0.070 V/decade), indicating single-electron transfer mechanisms .

Q. How do ionic interactions in solution affect the conductivity of ferrous phenanthroline perchlorate complexes?

Conductivity depends on ion-pair formation and solvent permittivity:

  • Fuoss-Hsia Equation : Applied to bis(2,9-dimethyl-1,10-phenanthroline) Cu(I) perchlorate, this model predicts ionic mobility changes in low-dielectric solvents (e.g., acetonitrile). Conductivity decreases at high concentrations due to ion pairing .
  • Counterion Effects : Perchlorate (ClO₄⁻) exhibits weaker ion pairing compared to smaller anions (e.g., Cl⁻), enhancing solubility in nonpolar solvents .

Q. How can conflicting data on iron-perchlorate interactions in biological systems be resolved?

Studies show ferrous iron inhibits microbial perchlorate reduction (e.g., in Azospira suillum strain VDY) by uncoupling metabolic pathways. Methodological recommendations:

  • Controlled Fe²⁺ Delivery : Use chelators (e.g., EDTA) to maintain free Fe²⁺ below inhibitory thresholds (<50 µM) .
  • Parallel Experiments : Compare growth rates in Fe²⁺/ClO₄⁻ vs. Fe³⁺/ClO₄⁻ systems to distinguish redox-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Methyl-1,10-phenanthroline ferrous perchlorate
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5-Methyl-1,10-phenanthroline ferrous perchlorate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.